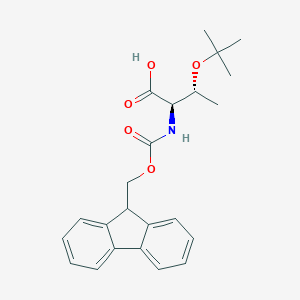

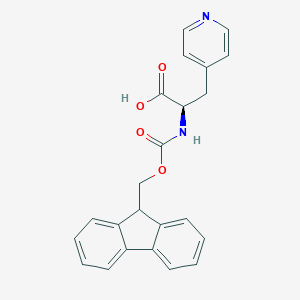

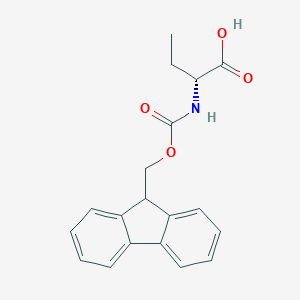

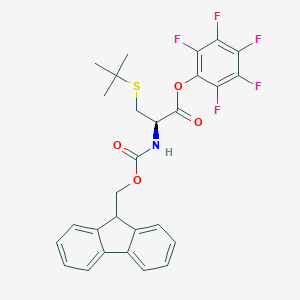

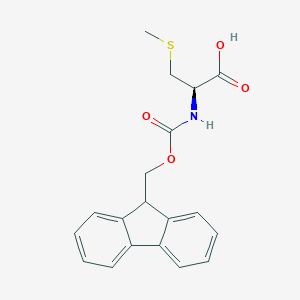

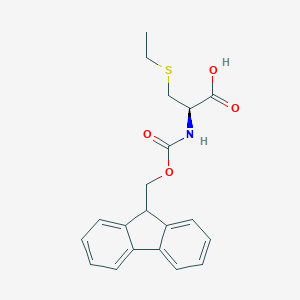

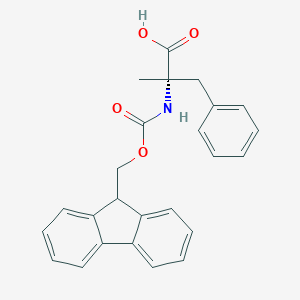

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401,45*27,01 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Phosphonic Acid Synthesis and Applications

Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications in bioactive properties (drug, pro-drug), bone targeting, and the design of supramolecular or hybrid materials. The structural analogy of phosphonic acids with the phosphate moiety, alongside their coordination or supramolecular properties, makes them crucial in various research fields including chemistry, biology, and physics. The synthesis methods for phosphonic acids, such as the dealkylation of dialkyl phosphonates, highlight the importance of complex molecules in facilitating diverse research applications (Sevrain et al., 2017).

Syringic Acid (SA) – Therapeutic Applications

SA, a phenolic compound found in fruits and vegetables, demonstrates a wide range of therapeutic applications including the prevention of diabetes, cardiovascular diseases, and cancer, as well as possessing antioxidant, antimicrobial, and anti-inflammatory activities. The strong antioxidant activity of SA, attributed to the presence of methoxy groups on the aromatic ring, underscores the potential health benefits and industrial applications in bioremediation and catalysis. This illustrates how research into complex molecules can lead to advancements in biomedical and industrial fields (Srinivasulu et al., 2018).

Mecanismo De Acción

Target of Action

Fmoc-alpha-methyl-L-phenylalanine, also known as Fmoc-alpha-methyl-L-Phe or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid, is primarily involved in the formation of biofunctional hydrogel materials . These materials are formed through the self-assembly of peptide derivatives, creating supramolecular nanostructures and their three-dimensional networks .

Mode of Action

The compound’s mode of action is primarily through self-assembly . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways involved in the action of Fmoc-alpha-methyl-L-phenylalanine are related to the formation of supramolecular nanostructures . These structures are formed under aqueous conditions, facilitating active exploration . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Result of Action

The result of the action of Fmoc-alpha-methyl-L-phenylalanine is the formation of stable supramolecular hydrogels . These hydrogels are due to the formation of a supramolecular nanostructure network, which can be used to fabricate a variety of biofunctional materials .

Action Environment

The action of Fmoc-alpha-methyl-L-phenylalanine is influenced by several environmental factors. The formation of hydrogels is facilitated under aqueous conditions . Moreover, the pH and the presence of buffer ions also play a role in the self-assembly of Fmoc-alpha-methyl-L-phenylalanine to gel formation .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.